Cas no 2247106-11-0 (3-Hydroxy-4-methylbenzene-1-sulfonyl fluoride)

3-Hydroxy-4-methylbenzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative with applications in organic synthesis and chemical biology. Its key structural features—a hydroxyl group and a sulfonyl fluoride moiety—make it a versatile intermediate for selective modifications, particularly in covalent inhibitor design and activity-based protein profiling (ABPP). The methyl substitution enhances stability while maintaining reactivity, offering controlled selectivity in electrophilic reactions. This compound is valued for its ability to form stable covalent bonds with nucleophilic residues, such as serine or threonine, in target proteins. Its compatibility with aqueous conditions further broadens its utility in biochemical and medicinal chemistry research.
3-Hydroxy-4-methylbenzene-1-sulfonyl fluoride structure
2247106-11-0 structure
Product name:3-Hydroxy-4-methylbenzene-1-sulfonyl fluoride
CAS No:2247106-11-0
MF:C7H7FO3S
MW:190.192084550858
CID:6441229
PubChem ID:165719690

3-Hydroxy-4-methylbenzene-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • EN300-6493469
    • 2247106-11-0
    • 3-hydroxy-4-methylbenzene-1-sulfonyl fluoride
    • 3-Hydroxy-4-methylbenzene-1-sulfonyl fluoride
    • Inchi: 1S/C7H7FO3S/c1-5-2-3-6(4-7(5)9)12(8,10)11/h2-4,9H,1H3
    • InChI Key: MYJRVLZFGXGHOA-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=C(C=1)O)(=O)(=O)F

Computed Properties

  • Exact Mass: 190.00999342g/mol
  • Monoisotopic Mass: 190.00999342g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 62.8Ų

3-Hydroxy-4-methylbenzene-1-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6493469-5.0g
3-hydroxy-4-methylbenzene-1-sulfonyl fluoride
2247106-11-0 95.0%
5.0g
$4641.0 2025-03-15
Enamine
EN300-6493469-0.1g
3-hydroxy-4-methylbenzene-1-sulfonyl fluoride
2247106-11-0 95.0%
0.1g
$1408.0 2025-03-15
Enamine
EN300-6493469-0.5g
3-hydroxy-4-methylbenzene-1-sulfonyl fluoride
2247106-11-0 95.0%
0.5g
$1536.0 2025-03-15
Enamine
EN300-6493469-10.0g
3-hydroxy-4-methylbenzene-1-sulfonyl fluoride
2247106-11-0 95.0%
10.0g
$6882.0 2025-03-15
Enamine
EN300-6493469-0.05g
3-hydroxy-4-methylbenzene-1-sulfonyl fluoride
2247106-11-0 95.0%
0.05g
$1344.0 2025-03-15
Enamine
EN300-6493469-1.0g
3-hydroxy-4-methylbenzene-1-sulfonyl fluoride
2247106-11-0 95.0%
1.0g
$1599.0 2025-03-15
Enamine
EN300-6493469-2.5g
3-hydroxy-4-methylbenzene-1-sulfonyl fluoride
2247106-11-0 95.0%
2.5g
$3136.0 2025-03-15
Enamine
EN300-6493469-0.25g
3-hydroxy-4-methylbenzene-1-sulfonyl fluoride
2247106-11-0 95.0%
0.25g
$1472.0 2025-03-15

Additional information on 3-Hydroxy-4-methylbenzene-1-sulfonyl fluoride

3-Hydroxy-4-methylbenzene-1-sulfonyl fluoride: A Comprehensive Overview

The compound with CAS No. 2247106-11-0, commonly referred to as 3-Hydroxy-4-methylbenzene-1-sulfonyl fluoride, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a sulfonyl fluoride group attached to a hydroxyl-substituted aromatic ring. The presence of the hydroxyl (-OH) and methyl (-CH₃) groups on the benzene ring introduces interesting electronic and steric effects, making this compound a valuable substrate for various chemical reactions and applications.

Recent studies have highlighted the potential of 3-Hydroxy-4-methylbenzene-1-sulfonyl fluoride in the synthesis of bioactive molecules. Researchers have explored its role as an intermediate in the preparation of pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs. The sulfonyl fluoride group is known to act as a good leaving group, facilitating nucleophilic substitutions that are crucial in drug design. Moreover, the hydroxyl group on the benzene ring can be easily modified to introduce additional functional groups, enhancing the compound's versatility in medicinal chemistry.

The synthesis of 3-Hydroxy-4-methylbenzene-1-sulfonyl fluoride typically involves a multi-step process. One common approach involves the sulfonation of 3-hydroxy-4-methylbenzenol, followed by fluorination to introduce the sulfonyl fluoride group. This process requires precise control over reaction conditions, including temperature and pH, to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis have been employed to optimize this process, reducing reaction times and improving efficiency.

In terms of physical properties, 3-Hydroxy-4-methylbenzene-1-sulfonyl fluoride exhibits a melting point of approximately 95°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility characteristics make it suitable for use in various organic reactions, particularly those involving polar aprotic solvents. The compound's stability under standard storage conditions has also been evaluated, with results indicating that it remains stable for extended periods when stored away from moisture and light.

One of the most promising applications of 3-Hydroxy-4-methylbenzene-1-sulfonyl fluoride lies in its use as an electrophilic reagent in nucleophilic aromatic substitution reactions. The sulfonyl fluoride group serves as an excellent electrophile, enabling the formation of diverse aromatic derivatives. Recent research has demonstrated its utility in synthesizing heterocyclic compounds, which are highly valued in pharmaceuticals due to their unique biological activities.

Furthermore, 3-Hydroxy-4-methylbenzene-1-sulfonyl fluoride has been investigated for its potential in materials science. Its ability to form stable covalent bonds with various nucleophiles makes it a candidate for use in polymer synthesis and surface modification applications. Preliminary studies suggest that incorporating this compound into polymer matrices could enhance their mechanical properties and thermal stability.

In conclusion, 3-Hydroxy-4-methylbenzene-1-sulfonyl fluoride (CAS No. 2247106-11-0) is a versatile and valuable compound with wide-ranging applications in organic synthesis, pharmaceuticals, and materials science. Its unique structure and reactivity make it an attractive target for researchers seeking to develop novel chemical entities with enhanced biological activity or functional properties.

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